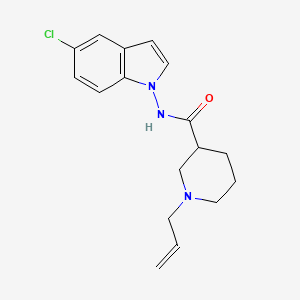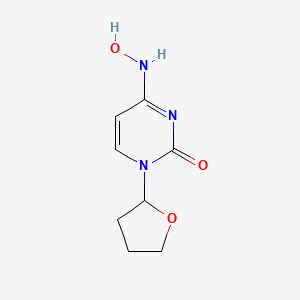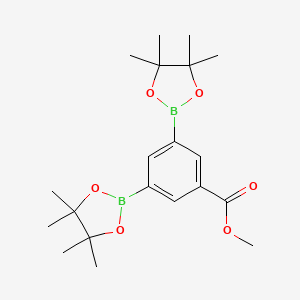
2,2-Dichloro-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dichloro-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide is a chemical compound known for its unique structure and properties. It is primarily used in research and industrial applications due to its reactivity and potential biological activities. The compound has a molecular formula of C4H4Cl2N4O3S2 and a molecular weight of 291.14 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dichloro-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with chloroacetyl chloride in the presence of a base. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Dichloro-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The thiadiazole ring can participate in redox reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride.
Major Products Formed: The major products depend on the type of reaction. For instance, substitution reactions may yield derivatives with different functional groups replacing the chlorine atoms .
Aplicaciones Científicas De Investigación
2,2-Dichloro-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2,2-Dichloro-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as carbonic anhydrase, by binding to the active site and preventing the enzyme from catalyzing its reaction. This inhibition can lead to various physiological effects, depending on the enzyme and pathway involved .
Comparación Con Compuestos Similares
Acetazolamide: A well-known carbonic anhydrase inhibitor with a similar thiadiazole structure.
Methazolamide: Another carbonic anhydrase inhibitor with slight structural differences.
Comparison: 2,2-Dichloro-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide is unique due to its dichloro substitution, which can influence its reactivity and biological activity. Compared to acetazolamide and methazolamide, it may exhibit different potency and selectivity towards various enzymes .
Propiedades
Número CAS |
189156-30-7 |
|---|---|
Fórmula molecular |
C4H4Cl2N4O3S2 |
Peso molecular |
291.1 g/mol |
Nombre IUPAC |
2,2-dichloro-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C4H4Cl2N4O3S2/c5-1(6)2(11)8-3-9-10-4(14-3)15(7,12)13/h1H,(H2,7,12,13)(H,8,9,11) |
Clave InChI |
OBQISNFFBVICCO-UHFFFAOYSA-N |
SMILES canónico |
C1(=NN=C(S1)S(=O)(=O)N)NC(=O)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,3-Dihydro-1H-pyrido[1,2-a]pyrimidin-4(9aH)-one](/img/structure/B12920100.png)
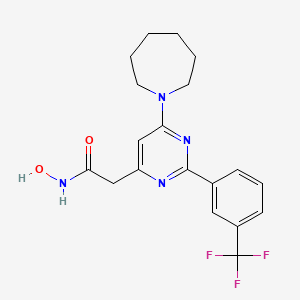
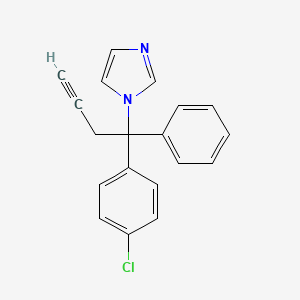


![5-[Hydroxy(phenyl)methyl]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12920119.png)
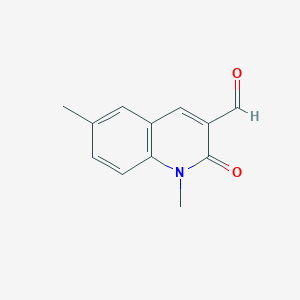
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-3-fluorobenzamide](/img/structure/B12920132.png)
